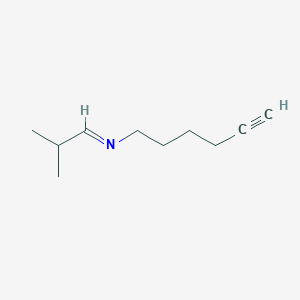
5-Hexyn-1-amine, N-(2-methylpropylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyn-1-amine, N-(2-methylpropylidene)- is an organic compound with the molecular formula C9H15N. It is a derivative of 5-Hexyn-1-amine, where the amine group is modified with an N-(2-methylpropylidene) substituent. This compound is known for its applications in organic synthesis and as a building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyn-1-amine, N-(2-methylpropylidene)- typically involves the reaction of 5-Hexyn-1-amine with an appropriate aldehyde or ketone under mild conditions. One common method is the condensation reaction between 5-Hexyn-1-amine and isobutyraldehyde, which forms the imine derivative. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as distillation or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Hexyn-1-amine, N-(2-methylpropylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hexyn-1-amine, N-(2-methylpropylidene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive imine group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, including dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Hexyn-1-amine, N-(2-methylpropylidene)- involves its reactive imine group, which can undergo nucleophilic attack by various reagents. This reactivity allows it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
5-Hexyn-1-amine: The parent compound without the N-(2-methylpropylidene) substituent.
6-Amino-1-hexyne: A similar compound with an amino group at a different position.
Hex-5-yn-1-amine: Another isomer with a similar structure.
Uniqueness
5-Hexyn-1-amine, N-(2-methylpropylidene)- is unique due to its imine group, which imparts distinct reactivity compared to its parent compound and other similar amines. This makes it valuable in specific synthetic applications where the imine functionality is required.
Properties
CAS No. |
545377-77-3 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
N-hex-5-ynyl-2-methylpropan-1-imine |
InChI |
InChI=1S/C10H17N/c1-4-5-6-7-8-11-9-10(2)3/h1,9-10H,5-8H2,2-3H3 |
InChI Key |
BTHNRSGSPHXDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=NCCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















